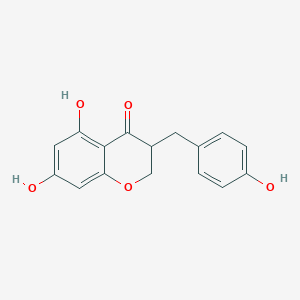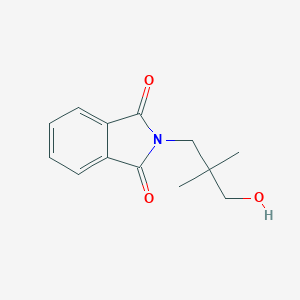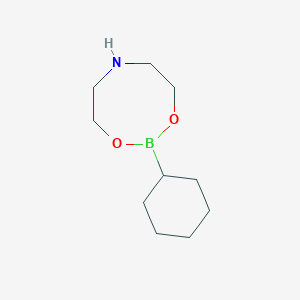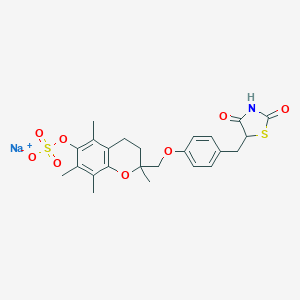
Troglitazone Sulfate Sodium
Übersicht
Beschreibung
Troglitazone, also known as Rezulin, is an oral antihyperglycemic agent which acts primarily by decreasing insulin resistance . It is used in the management of type II diabetes (noninsulin-dependent diabetes mellitus (NIDDM) also known as adult-onset diabetes) . It improves sensitivity to insulin in muscle and adipose tissue and inhibits hepatic gluconeogenesis .
Molecular Structure Analysis
The molecular formula of Troglitazone Sulfate Sodium is C24H26NNaO8S2 and it has a molecular weight of 543.58491 .Physical And Chemical Properties Analysis
Troglitazone is a white to yellowish crystalline . It has a molecular formula of C24H27NO5S and a molecular weight of 441.54 . It is soluble in N,N-dimethylformamide or acetone; sparingly soluble in acetonitrile, anhydrous ethanol, or ether .Wissenschaftliche Forschungsanwendungen
Enhancing Insulin Sensitivity
Troglitazone, a thiazolidinedione, primarily acts by enhancing insulin sensitivity at peripheral target sites. It is notably effective in improving glycemic control in patients with type 2 diabetes mellitus when used as monotherapy or in combination with other antidiabetic agents. It has been found to maintain glycaemic control long-term, demonstrating its efficacy in diabetes management (Plosker & Faulds, 1999).
Pharmacokinetic Considerations
The steady-state pharmacokinetics of troglitazone and its metabolites do not significantly vary with demographic factors such as age, gender, Type II diabetes, body weight, race, or smoking. This finding suggests a lack of necessity for dose adjustment based on these factors, highlighting the drug's consistent pharmacokinetic profile across a diverse demographic (Loi et al., 1997).
Antitumor Properties
Thiazolidinediones (TZDs), including troglitazone, have exhibited antitumor effects in preclinical studies and shown beneficial effects in some clinical trials. These effects are highly complex and depend on the specific cell type, species, and compound concentration. While the efficacy of TZDs as monotherapy in certain cancers is promising, they also show potential when combined with other therapies to augment antitumor effects. These findings suggest that, apart from their antidiabetic properties, TZDs might play a role in cancer therapy and chemoprevention (Fröhlich & Wahl, 2015).
Bone Density and Fracture Risk
Studies have indicated that treatment with thiazolidinediones, including troglitazone, might contribute to bone loss, particularly in postmenopausal women. Although the data are limited, available studies suggest that this class of drugs, primarily rosiglitazone, is associated with a decrease in bone mineral density (BMD). This potential side effect warrants further research to fully understand the impact of TZDs on bone health and fracture rates (Murphy & Rodgers, 2007).
Cardiovascular Effects
While the specific impacts of troglitazone on cardiovascular health are not detailed in the provided studies, TZDs, as a class, are associated with both beneficial and adverse cardiovascular effects. Pioglitazone, a drug similar to troglitazone, has been linked with reduced risk of myocardial infarction and ischemic stroke, suggesting potential cardioprotective effects. However, TZDs are also known for their risk of fluid retention and consequent heart failure. These contrasting effects highlight the complex nature of TZDs in cardiovascular health and the need for careful consideration and monitoring when prescribing these drugs (Lee et al., 2017).
Safety And Hazards
Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIKTIPHNIELCY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NNaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Troglitazone Sulfate Sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




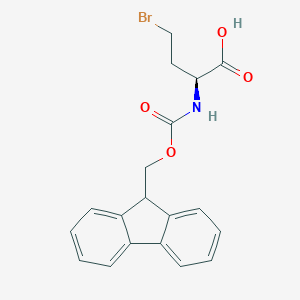




![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)



